Tributyltin Isocyanate possesses an isocyanate group (NCO), a chemical functionality commonly used in the production of polyurethanes. Isocyanates readily react with compounds containing hydroxyl (OH) groups to form urethane linkages, the backbone of polyurethanes []. Tributyltin Isocyanate, with its three butyl groups (C4H9) attached to the tin atom, might be explored as a precursor for specialty polyurethanes with unique properties due to the presence of the butyltin moiety. Research in this area could involve studying the reactivity of Tributyltin Isocyanate with various co-reactants and evaluating the resulting polymers for characteristics like thermal stability, mechanical strength, or biocompatibility.
Tributyltin isocyanate is an organotin compound characterized by the presence of three butyl groups attached to a tin atom and an isocyanate functional group. Its chemical formula is C${12}$H${21}$N${1}$O${1}$Sn, and it is typically a colorless to pale yellow liquid with a pungent odor. This compound is notable for its applications in organic synthesis, particularly in the formation of ureas and polyurethanes, due to its reactivity with various nucleophiles and its ability to act as a catalyst in polymerization reactions .
There is no current research available on the specific mechanism of action of TBT-I in biological systems.
TBT-I is likely to share some hazards associated with other organotin compounds. Tributyltin (TBT), the parent compound without the isocyanate group, is known to be an endocrine disruptor and is restricted in many countries due to its environmental impact.
These reactions highlight the versatility of tributyltin isocyanate in synthetic organic chemistry.
Tributyltin isocyanate can be synthesized through several methods:
These methods emphasize the importance of careful handling and control during synthesis due to the potential hazards associated with both tributyltin compounds and isocyanates.
Tributyltin isocyanate stands out due to its specific combination of organotin characteristics and reactivity associated with the isocyanate group, making it particularly useful as a catalyst in polymer chemistry while also posing significant health risks typical of organotin compounds.
Interaction studies involving tributyltin isocyanate focus on its reactivity with various nucleophiles and electrophiles. Notable interactions include:
These studies underline the importance of understanding the reactivity profile of tributyltin isocyanate for safe handling and effective application.
Tributyltin isocyanate, a versatile organometallic compound with the molecular formula C13H27NOSn, represents an important reagent in organic synthesis with applications in various chemical transformations [1]. The synthesis of tributyltin isocyanate can be accomplished through several distinct methodological approaches, each offering specific advantages and limitations depending on the reaction conditions and starting materials [2] [3]. These synthetic pathways generally fall into several categories including direct reactions of tributyltin derivatives with isocyanates, cyanate-halide exchange reactions, and alternative approaches involving organometallic intermediates [4] [5].
The primary synthetic routes to tributyltin isocyanate include: (1) reaction of tributyltin derivatives such as tributyltin oxide with isocyanates; (2) direct synthesis from tributyltin chloride and metal cyanates; (3) decarboxylation of tributyltin carbamates; and (4) alternative approaches involving catalytic systems [5] [3] [6]. Each of these methodologies presents distinct reaction mechanisms, yield profiles, and requirements for specific reaction conditions that influence their suitability for laboratory or industrial-scale synthesis [2] [4].
Historical development of tributyltin isocyanate synthesis dates back to early investigations of organometallic chemistry, with significant advancements occurring in the understanding of tin-nitrogen bond formation and the reactivity of the isocyanate functional group in the context of organometallic compounds [3] [6]. Modern synthetic approaches have focused on improving reaction efficiency, selectivity, and developing more environmentally benign methodologies [7] [8].
The reaction of tributyltin derivatives with isocyanates represents one of the fundamental approaches to synthesizing tributyltin isocyanate [5]. This methodology typically involves the reaction of tributyltin compounds such as bis(tributyltin) oxide with various isocyanate sources to form the desired tributyltin isocyanate product [9] [5]. The reaction proceeds through a coordination-insertion mechanism where the tributyltin moiety interacts with the isocyanate functional group [5] [10].
Bis(tributyltin) oxide has been demonstrated to react with ω-haloalkyl isocyanates to form novel N-tributylstannyl heterocycles, which can serve as intermediates in the synthesis of tributyltin isocyanate derivatives [9]. This reaction is particularly effective when conducted in the presence of hexamethylphosphoramide (HMPA), which enhances the reactivity of the tin-heteroatom bond through coordination effects [9] [11]. The reaction proceeds quantitatively under appropriate conditions, making it a valuable synthetic approach [9].
Tributyltin carbamates have also been shown to react with isocyanates through a displacement mechanism where one acceptor molecule displaces another from an organometallic adduct [5]. This reaction can be represented by the general scheme: M–A1–B1–X + A2B2 → M–A2–B2–X + A1B1, where M represents the tributyltin moiety [5]. The reaction yields tributyltin derivatives of ureas, which can be further processed to obtain tributyltin isocyanate [5] [10].
The reactivity of tributyltin derivatives with isocyanates is influenced by several factors including the electronic and steric properties of both the tributyltin compound and the isocyanate reagent [12] [13]. The reaction typically proceeds more efficiently with electron-deficient isocyanates and can be modulated through the choice of reaction conditions and catalysts [12] [14].
The direct synthesis of tributyltin isocyanate from tributyltin chloride and potassium cyanate represents a straightforward and efficient approach that has been extensively studied [4] [15]. This synthetic route involves a nucleophilic substitution reaction where the cyanate anion displaces the chloride from tributyltin chloride, resulting in the formation of the desired tributyltin isocyanate product [4] [16].
The reaction between tributyltin chloride and potassium cyanate typically proceeds in organic solvents under mild to moderate reaction conditions [16] [17]. The general reaction can be represented as:
(C4H9)3SnCl + KOCN → (C4H9)3SnNCO + KCl
This synthetic approach offers several advantages including the use of readily available starting materials, relatively mild reaction conditions, and generally good yields of the desired product [15] [16]. The reaction efficiency can be further enhanced through the use of appropriate catalysts, particularly nickel-based complexes that facilitate the cyanate-halide exchange process [4] [15].
The mechanism of this reaction involves the initial coordination of the cyanate anion to the tin center, followed by the displacement of the chloride leaving group [15] [4]. The reaction kinetics and yield are influenced by several factors including the solvent system, reaction temperature, and the presence of catalysts [17] [16]. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically preferred for this transformation as they facilitate the dissolution of the potassium cyanate while maintaining the reactivity of the tributyltin chloride [18] [15].
Recent advancements in this synthetic approach have focused on optimizing reaction conditions to improve yields and selectivity while minimizing the formation of potential side products such as isocyanurates that can result from the trimerization of isocyanate intermediates [15] [19].
Beyond the conventional methods, several alternative synthetic approaches and catalytic systems have been developed for the preparation of tributyltin isocyanate [4] [14]. These methodologies often employ novel reagents, catalysts, or reaction conditions to achieve improved efficiency, selectivity, or environmental compatibility [8] [20].
One notable alternative approach involves the use of nickel-based catalysts for the synthesis of isocyanates from organic halides and metal cyanates [4]. This methodology can be applied to the synthesis of tributyltin isocyanate by reacting tributyltin halides with cyanate sources in the presence of appropriate nickel complexes [4] [21]. The catalytic system typically consists of a nickel complex with organic ligands that facilitate the cyanate-halide exchange reaction [4] [21].
The general reaction scheme for this catalytic approach can be represented as:
R-X + M-OCN → R-NCO + M-X
Where R represents the tributyltin moiety, X is a halide (typically chloride), and M is a metal cation [4] [15]. The nickel catalyst coordinates with both the organic halide and the cyanate, facilitating the nucleophilic substitution reaction [4] [21].
Another alternative synthetic route involves the reaction of tributyltin azides with carbon disulfide, which has been shown to produce tributyltin isothiocyanate [10]. This compound can potentially be converted to tributyltin isocyanate through appropriate transformations [10] [3]. The reaction proceeds through the formation of intermediate species that subsequently decompose to yield the isothiocyanate product [10].
Catalytic systems based on quaternary ammonium salts have also been investigated for the synthesis of isocyanates and may be applicable to the preparation of tributyltin isocyanate [22] [15]. These catalysts can enhance the reactivity of the cyanate anion and facilitate the nucleophilic substitution reaction with tributyltin halides [22] [15].
Table 1: Comparison of Catalytic Systems for Tributyltin Isocyanate Synthesis
Catalyst Type | Reaction Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Nickel Complexes | Organic solvent, 50-100°C | High selectivity, Mild conditions | Expensive catalyst | 60-85% |
Quaternary Ammonium Salts | Polar aprotic solvents, 25-80°C | Readily available, Inexpensive | Moderate selectivity | 50-75% |
Organotin Compounds | Various solvents, 80-120°C | Self-catalytic effect | Potential side reactions | 55-80% |
Phosphine-based Catalysts | Anhydrous conditions, 60-100°C | High functional group tolerance | Air-sensitive | 65-90% |
The synthesis of tributyltin isocyanate is significantly influenced by reaction conditions including temperature, pressure, and solvent effects, which can dramatically impact reaction rates, yields, and product selectivity [12] [23]. Understanding and optimizing these parameters is crucial for developing efficient synthetic protocols for tributyltin isocyanate production [17] [24].
Temperature effects play a critical role in tributyltin isocyanate synthesis [23] [12]. Most synthetic routes require moderate temperatures ranging from room temperature to approximately 100°C, depending on the specific methodology employed [12] [24]. Higher temperatures can accelerate reaction rates but may also promote side reactions such as isocyanate trimerization to form isocyanurates [22] [23]. For instance, the reaction of tributyltin chloride with potassium cyanate typically proceeds efficiently at temperatures between 50-80°C, while some catalytic systems may allow for lower reaction temperatures [17] [16].
Pressure effects have been less extensively studied for tributyltin isocyanate synthesis specifically, but research on related isocyanate chemistry indicates that elevated pressures can significantly influence reaction outcomes [24] [23]. High-pressure conditions (up to 800 MPa) have been shown to accelerate the trimerization of isocyanates in the presence of catalysts such as triethylamine [24]. This suggests that pressure could potentially be utilized as a parameter to control the reactivity and selectivity in tributyltin isocyanate synthesis [24] [12].
Solvent effects are particularly important in tributyltin isocyanate synthesis due to the organometallic nature of the reagents and intermediates [17] [12]. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are commonly employed as they can effectively dissolve both the tributyltin compounds and the cyanate sources while facilitating the desired transformations [18] [17]. The choice of solvent can influence reaction rates, selectivity, and the solubility of reagents and catalysts [12] [17].
For the synthesis of tributyltin isocyanate from tributyltin chloride and potassium cyanate, the reaction is typically conducted in polar aprotic solvents at temperatures between 50-100°C for reaction times ranging from several hours to a day, depending on the specific conditions and catalysts employed [17] [16]. The reaction may be sensitive to moisture, necessitating anhydrous conditions in some cases [23] [17].
The development of green and sustainable synthesis strategies for tributyltin isocyanate has gained increasing attention in recent years, driven by environmental concerns and regulatory pressures [7] [8]. These approaches aim to minimize waste generation, reduce energy consumption, and employ more environmentally benign reagents and solvents while maintaining or improving synthetic efficiency [8] [7].
One promising green chemistry approach involves the use of alternative, less toxic catalysts for the synthesis of tributyltin isocyanate [8] [20]. Traditional organometallic catalysts can be replaced with more environmentally friendly alternatives that maintain catalytic efficiency while reducing potential environmental impacts [20] [7]. For instance, the development of nickel-based catalysts for isocyanate synthesis represents a potential alternative to more toxic catalytic systems [4] [8].
Solvent selection plays a crucial role in developing greener synthetic methodologies for tributyltin isocyanate [8] [17]. The replacement of conventional organic solvents with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even aqueous systems where feasible can significantly reduce the environmental footprint of the synthesis [8] [7]. Additionally, solvent-free or reduced-solvent approaches may be applicable to certain synthetic routes, further enhancing sustainability [8] [17].
Process intensification represents another strategy for developing more sustainable tributyltin isocyanate synthesis [7] [19]. This approach involves optimizing reaction conditions to maximize efficiency, minimize waste generation, and reduce energy consumption [19] [7]. Continuous flow chemistry techniques may offer advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and potential for process automation [19] [8].
The development of one-pot synthetic procedures that combine multiple reaction steps into a single process can also contribute to greener tributyltin isocyanate synthesis by reducing solvent usage, minimizing intermediate isolation steps, and improving overall efficiency [9] [8]. For example, the one-pot synthesis of N-substituted heterocycles from bis(tributyltin) oxide and ω-haloalkyl isocyanates demonstrates the potential for such integrated approaches [9].
Tributyltin isocyanate represents a unique organotin compound characterized by the combination of organometallic and isocyanate functionalities. The compound exhibits distinct physicochemical properties that differentiate it from conventional isocyanates [1] [2].
Tributyltin isocyanate (CAS: 681-99-2) possesses the molecular formula C₁₃H₂₇NOSn with a molecular weight of 332.07 g/mol [1] [2]. The compound exists as a colorless liquid at room temperature with a density of 1.203 g/mL at 25°C [1] [2]. Its boiling point of 297°C and flash point of 110°C (closed cup) indicate substantial thermal stability compared to simpler isocyanates [1] [2]. The refractive index of 1.489 reflects the compound's organometallic character [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₂₇NOSn | [1] [2] |
Molecular Weight | 332.07 g/mol | [1] [2] |
Density (25°C) | 1.203 g/mL | [1] [2] |
Boiling Point | 297°C | [1] [2] |
Flash Point | 110°C (closed cup) | [1] [2] |
Refractive Index | 1.489 | [1] |
The solubility profile of tributyltin isocyanate reflects its dual hydrophobic-organometallic nature. The compound demonstrates insolubility in water while maintaining miscibility with organic solvents [3]. This behavior aligns with general organotin compound properties, where the hydrophobic butyl chains dominate aqueous interactions while the organometallic center facilitates organic phase compatibility [4] [5].
The aqueous insolubility relates to the fundamental properties of tributyltin derivatives, which typically exhibit low water solubility ranging from less than 1.0 to greater than 100 mg/L depending on pH, temperature, and ionic composition [6] [5]. The nature of the anionic group (in this case, the isocyanate functionality) influences physicochemical properties including solubility in water and non-polar solvents [4] [6].
The molecular structure of tributyltin isocyanate involves several critical bonding interactions that determine its stability and reactivity. The tin-carbon bonds exhibit typical covalent character with bond lengths around 2.15 Å, providing structural stability [7]. The tin atom can form coordinate bonds with the nitrogen atom of the isocyanate group, creating intramolecular interactions that influence the compound's behavior [7].
The isocyanate functional group maintains its characteristic linear N=C=O geometry with C=N and C=O bond distances of approximately 1.195 Å and 1.173 Å, respectively [8]. The C-N=C angle measures approximately 134.9°, while the N=C=O angle approaches linearity at 173.1° [8]. These geometric parameters indicate that the isocyanate functionality retains its electrophilic character despite tin substitution.
Tributyltin isocyanate demonstrates enhanced stability compared to simple alkyl isocyanates due to the stabilizing influence of the organotin moiety. The tin-carbon bonds show stability under ambient conditions, remaining intact in the presence of water and oxygen [4]. Storage recommendations specify temperatures of 2-8°C to maintain compound integrity [1].
The compound's stability profile benefits from the electron-donating effect of the butyl groups, which can modulate the electrophilicity of the isocyanate carbon [9]. This electronic influence contributes to controlled reactivity while maintaining functional group integrity under appropriate storage conditions.
The isocyanate functional group in tributyltin isocyanate exhibits unique reactivity patterns influenced by the organotin substitution. The presence of the tributyltin moiety creates distinctive electronic and steric effects that modify traditional isocyanate chemistry [9] [10].
The tin atom's influence on isocyanate reactivity operates through multiple electronic mechanisms. Unlike carbon-substituted isocyanates, the organometallic center can participate in coordination interactions that alter the electron density distribution within the N=C=O unit [9]. The tin atom's vacant d-orbitals can accept electron density, potentially reducing the electrophilicity of the isocyanate carbon while simultaneously providing alternative coordination sites for nucleophiles [10].
Computational studies reveal that the tin center can participate in tetrel bonding interactions, where the tin atom acts as an electrophilic center for sulfur-containing nucleophiles [11]. This secondary interaction mode complements traditional isocyanate reactivity and provides additional binding specificity in biological systems [11].
The reactivity profile of tributyltin isocyanate differs significantly from aromatic and aliphatic isocyanates. While aromatic isocyanates exhibit high electrophilicity due to electron-withdrawing aromatic substituents, and aliphatic isocyanates show moderate reactivity, organotin isocyanates demonstrate enhanced but controlled reactivity through metal-mediated pathways [12] [9].
Isocyanate Type | Reactivity Level | Mechanism Preference | Selectivity Features |
---|---|---|---|
Aromatic | High | Concerted/Associative | Steric control |
Aliphatic | Moderate | Concerted/Associative | Reduced selectivity |
Tributyltin | Enhanced | Sn-coordination assisted | Regioselective |
The tin center in tributyltin isocyanate can coordinate with various ligands, creating activated complexes that facilitate nucleophilic addition reactions. This coordination activation represents a departure from purely electrophilic activation seen in conventional isocyanates [13] [14]. The formation of pentacoordinate tin species has been observed in related organotin systems, suggesting similar coordination expansion possibilities in tributyltin isocyanate [15].
Studies on organotin-catalyzed reactions indicate that the tin center can form alkoxide complexes through alcohol coordination, which then interact with isocyanates through nitrogen coordination [13] [14]. This dual coordination capability enables unique mechanistic pathways not available to simple organic isocyanates.
Nucleophilic addition to tributyltin isocyanate proceeds through mechanisms that integrate traditional isocyanate reactivity with organotin coordination chemistry. The mechanistic landscape encompasses multiple pathways depending on nucleophile type, reaction conditions, and catalyst presence [16] [17].
Three primary mechanistic pathways govern nucleophilic addition to organotin isocyanates: concerted, dissociative, and associative mechanisms [16]. The concerted mechanism involves simultaneous nucleophilic attack at the isocyanate carbon and proton transfer to the nitrogen atom through either four-membered or six-membered transition states [16]. The associative mechanism begins with nucleophilic attack at the isocyanate carbon, forming an intermediate that subsequently undergoes proton transfer [16].
For tributyltin isocyanate, the presence of the tin center introduces additional mechanistic complexity through potential coordination interactions. The tin atom can serve as a Lewis acid, coordinating with nucleophile lone pairs and facilitating approach to the isocyanate carbon [9] [10]. This coordination assistance can lower activation barriers and modify regioselectivity patterns.
Computational investigations of isocyanate nucleophilic addition reveal transition state structures that balance electrostatic interactions, orbital overlap, and steric constraints [16]. For organotin systems, the transition states may involve coordination of the nucleophile to the tin center, creating chelated intermediates that direct subsequent bond formation [13].
The activation energies for nucleophilic addition to organotin isocyanates typically range from 30-80 kJ/mol, depending on nucleophile strength and coordination effects [16] [18]. These values compare favorably with traditional isocyanate systems while offering enhanced selectivity through tin-mediated control.
Solvent polarity significantly influences the mechanistic preferences for tributyltin isocyanate reactions. In polar solvents, dissociative mechanisms become more favorable due to stabilization of ionic intermediates [13] [19]. Conversely, non-polar solvents favor concerted mechanisms that minimize charge separation [19].
Temperature effects on reaction kinetics reveal activation parameters that reflect the mechanistic complexity of organotin isocyanate systems. Studies on related organotin-catalyzed reactions show activation entropies that suggest organized transition states involving multiple coordination interactions [20].
The interaction between organotin centers and oxygen-containing functional groups represents a fundamental aspect of tributyltin isocyanate chemistry. These interactions encompass both intramolecular coordination within the molecule and intermolecular associations with external oxygen nucleophiles [13] [21].
Organotin compounds readily form coordinate bonds with oxygen-containing ligands through the tin atom's vacant orbitals [7]. In tributyltin isocyanate, the oxygen atom of the isocyanate group can potentially coordinate to the tin center, creating intramolecular chelation that influences molecular conformation and reactivity [7].
X-ray crystallographic studies of related organotin complexes reveal tin-oxygen bond distances ranging from 2.2 to 2.3 Å, indicating significant coordinate bond character [7]. The coordination geometry around tin typically adopts trigonal bipyramidal arrangements with oxygen ligands occupying axial positions [7].
Tributyltin compounds can catalyze the conversion of isocyanates to carbodiimides through decarboxylation mechanisms [22] [18]. This transformation involves initial coordination of the isocyanate to the organotin center, followed by carbon dioxide elimination and coupling with a second isocyanate molecule [22].
The formation of carbodiimides from isocyanates represents an important synthetic transformation with activation energies around 55 kJ/mol [18]. The process involves multiple steps including nucleophilic addition, intermediate formation, and carbon dioxide evolution [18]. Organotin catalysts can facilitate this transformation through coordination activation and stabilization of reaction intermediates.
The thermodynamics of organotin-oxygen interactions depend on the coordination number of the tin center and the nature of the oxygen-containing ligand. Formation of organotin-oxygen coordinate bonds typically releases 20-200 kJ/mol, providing significant stabilization for reaction intermediates [23].
Kinetic studies reveal that organotin-oxygen bond formation occurs rapidly at room temperature, with rate constants approaching diffusion-controlled limits for favorable coordination geometries [23]. The reversibility of these interactions enables dynamic equilibria that can influence reaction selectivity and product distribution.
The regioselectivity and chemoselectivity of tributyltin isocyanate reactions arise from the interplay between electronic effects, steric constraints, and coordination preferences [21] [15]. These selectivity patterns distinguish organotin isocyanates from conventional isocyanate systems.
The electron-donating character of the tributyltin group influences the electronic distribution within the isocyanate functionality, affecting the relative reactivity of the carbon and nitrogen atoms [24]. While the carbon atom remains the primary electrophilic center, the tin substitution can modulate its electrophilicity and influence nucleophile approach trajectories [24].
Studies on regioselective alkyne insertion reactions demonstrate how electronic factors control product formation [25]. The stronger electron-releasing groups direct regioselectivity by stabilizing positive charge development at specific positions during transition state formation [25]. Similar principles apply to tributyltin isocyanate systems, where the organotin group's electronic influence affects regioselectivity patterns.
The bulky tributyltin substituent creates significant steric constraints that influence nucleophile approach and reaction selectivity [15]. The three butyl chains extend from the tin center, creating a three-dimensional steric environment that can shield specific reaction sites while leaving others accessible [15].
Molecular recognition effects become particularly important in asymmetric synthesis applications, where the chiral environment created by the organotin group can induce enantioselectivity [25]. The conformational preferences of the butyl chains contribute to the overall stereochemical outcome of reactions involving tributyltin isocyanate.
The use of additional catalysts can dramatically alter the selectivity patterns of tributyltin isocyanate reactions [26] [13]. Different catalyst types can favor distinct mechanistic pathways, leading to complementary selectivity profiles [26]. For example, tertiary amine catalysts typically favor concerted mechanisms, while anionic catalysts promote stepwise pathways through alcoholate intermediates [26].
The choice of catalyst and reaction conditions enables fine-tuning of selectivity for specific synthetic applications. This flexibility makes tributyltin isocyanate a versatile reagent for selective organic transformations where control of regio- and chemoselectivity is crucial.
Temperature variations can shift the balance between competing reaction pathways, affecting both regioselectivity and chemoselectivity [20]. Higher temperatures generally favor kinetically controlled products, while lower temperatures can enable thermodynamic control [20].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard